molecular formula C22H29N5O2 B2627414 1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylpiperidino)methyl]-3,7-dihydro-1H-purine-2,6-dione CAS No. 851939-17-8

1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylpiperidino)methyl]-3,7-dihydro-1H-purine-2,6-dione

Cat. No. B2627414
CAS RN: 851939-17-8
M. Wt: 395.507
InChI Key: BGXMKEJLRDITFI-UHFFFAOYSA-N
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Description

The compound “1,3-dimethyl-7-(4-methylbenzyl)-8-[(3-methylpiperidino)methyl]-3,7-dihydro-1H-purine-2,6-dione” is a chemical with the molecular formula C22H29N5O2. It is provided by certain suppliers for use by early discovery researchers .

Scientific Research Applications

Synthesis and Chemical Properties

  • The synthesis of fused purine-2,6-diones, including derivatives related to the compound of interest, involves multi-step chemical reactions. These syntheses contribute to the development of new ring systems that could have diverse biological activities. A notable example is the synthesis of thiadiazepino-purine derivatives, which demonstrates the chemical versatility and potential for generating compounds with specific properties (Hesek & Rybár, 1994).

Protective Groups in Synthesis

  • The use of thietanyl protecting groups in the synthesis of 8-substituted 1-benzyl-3-methyl-3,7-dihydro-1H-purine-2,6-diones showcases a strategy to overcome challenges in synthesizing compounds with specific functional groups in the purine ring. This approach highlights the importance of protecting groups in complex organic syntheses (Khaliullin & Shabalina, 2020).

Biological Activity

  • The exploration of 8-aminoalkyl derivatives of purine-2,6-dione for their affinity and pharmacological evaluation at 5-HT1A, 5-HT2A, and 5-HT7 receptors illustrates the potential of such compounds in the development of new psychotropic drugs. These studies provide a foundation for further research into compounds with mixed receptor ligand profiles, which could lead to novel treatments for psychiatric disorders (Chłoń-Rzepa et al., 2013).

Structural Analysis

  • The crystallographic analysis of related purine derivatives, such as theophylline derivatives, contributes to our understanding of the molecular conformation and potential interaction patterns of these molecules. This information is crucial for designing compounds with desired biological activities by exploiting specific molecular interactions (Karczmarzyk et al., 1995).

properties

IUPAC Name

1,3-dimethyl-7-[(4-methylphenyl)methyl]-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H29N5O2/c1-15-7-9-17(10-8-15)13-27-18(14-26-11-5-6-16(2)12-26)23-20-19(27)21(28)25(4)22(29)24(20)3/h7-10,16H,5-6,11-14H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGXMKEJLRDITFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)CC2=NC3=C(N2CC4=CC=C(C=C4)C)C(=O)N(C(=O)N3C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H29N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

395.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,3-Dimethyl-7-[(4-methylphenyl)methyl]-8-[(3-methylpiperidin-1-yl)methyl]purine-2,6-dione

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